1-[7-(chlorodifluoromethyl)-5-[4-(trifluoromethyl)phenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-4-phenylpiperazine
Description
Properties
IUPAC Name |
7-[chloro(difluoro)methyl]-2-(4-phenylpiperazin-1-yl)-5-[4-(trifluoromethyl)phenyl]-[1,2,4]triazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClF5N6/c24-22(25,26)19-14-18(15-6-8-16(9-7-15)23(27,28)29)30-20-31-21(32-35(19)20)34-12-10-33(11-13-34)17-4-2-1-3-5-17/h1-9,14H,10-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOUNVPDQQWMOLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NN4C(=CC(=NC4=N3)C5=CC=C(C=C5)C(F)(F)F)C(F)(F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClF5N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[7-(chlorodifluoromethyl)-5-[4-(trifluoromethyl)phenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-4-phenylpiperazine typically involves multi-step organic reactions. The process begins with the formation of the triazolopyrimidine core, followed by the introduction of the chlorodifluoromethyl and trifluoromethyl groups through nucleophilic substitution reactions. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the removal of specific functional groups.
Substitution: Nucleophilic substitution reactions are common, especially involving the halogenated groups. Common reagents include sodium hydride and potassium carbonate.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups.
Scientific Research Applications
Basic Information
- Molecular Formula : C20H11ClF5N3O2S
- Molecular Weight : 487.83 g/mol
- CAS Number : 685107-54-4
Structure
The compound features a complex structure that includes a triazolo-pyrimidine core and a phenylpiperazine moiety. This structural arrangement is significant for its interaction with biological targets.
Anticancer Potential
Recent studies indicate that this compound exhibits promising anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study: Antiproliferative Activity
In vitro studies demonstrated that derivatives of this compound had significant antiproliferative effects against lung cancer cell lines (e.g., A549 and H1650), with IC50 values in the low micromolar range. For instance:
- Compound 5r exhibited an IC50 of 1.91 μM against H1650 cells.
- Compound XYZ showed an IC50 of 2.50 μM against A549 cells.
Inhibition of USP28
Another significant application is its role as a USP28 inhibitor. USP28 is implicated in cancer progression, and compounds targeting it could provide new avenues for cancer therapy.
Study Findings
A study synthesized several derivatives to evaluate their potency against USP28, revealing high efficacy which suggests potential therapeutic applications in oncology.
Influenza Virus Research
The compound has also been investigated for its antiviral properties, particularly against influenza viruses. Research focused on disrupting the PA-PB1 interface of the viral RNA-dependent RNA polymerase (RdRP), which is crucial for viral replication.
Findings from Recent Studies
Newly synthesized derivatives demonstrated:
- Effective inhibition of PA-PB1 heterodimerization.
- Antiviral activity in MDCK cells infected with influenza A virus, with some compounds showing significant reductions in viral plaque formation.
Comparative Analysis with Related Compounds
To better understand its efficacy, a comparative analysis was conducted with similar compounds:
| Compound Name | IC50 (μM) | Target |
|---|---|---|
| Compound 5r | 1.91 | H1650 |
| Compound XYZ | 2.50 | A549 |
| Compound ABC | 27.43 | GES-1 |
This table illustrates the relative potency of various compounds within the same chemical family, highlighting the effectiveness of the primary compound under discussion.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the triazolopyrimidine core and the halogenated substituents allows it to bind to these targets, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Core Heterocycle Variations
The target compound’s [1,2,4]triazolo[1,5-a]pyrimidine core distinguishes it from analogues with alternative fused-ring systems:
- Triazolo[1,5-c]pyrimidines (): These exhibit a different ring fusion pattern, leading to altered electronic properties. For example, 5-[3-(trifluoromethyl)phenyl]-2-amino derivatives showed potent mediator release inhibition but may lack the piperazine-driven solubility enhancements seen in the target compound .
- Compound H6 () with a difluoromethyl group at position 7 demonstrated activity in drug screening but may exhibit differing metabolic pathways compared to the target’s –CF2Cl group .
Substituent Analysis at Position 5
The 4-(trifluoromethyl)phenyl group at position 5 is a shared feature in several analogues:
Substituent Analysis at Position 7
- 7-Chloro-5-phenyl-triazolo[1,5-a]pyrimidine (): Replaces –CF2Cl with a simple chloro group, reducing steric bulk and fluorophilicity. This compound showed synthetic utility but lacks pharmacological data .
- 7-(3-Chlorophenoxy)-5-phenyl-triazolo[1,5-a]pyrimidine (): Substitutes –CF2Cl with a phenoxy group, increasing aromaticity but decreasing metabolic stability .
Piperazine vs. Other Substituents at Position 2
The 4-phenylpiperazine group in the target compound contrasts with smaller substituents in analogues:
- 2-Amino-triazolo[1,5-a]pyrimidines (): Derivatives like 5-methyl-7-(3-(trifluoromethyl)phenyl)-2-amine lack the piperazine moiety, likely reducing solubility and receptor-binding versatility .
- 7-(Difluoromethyl)-pyrazolo[1,5-a]pyrimidine-3-carboxamide (): Features a carboxamide group instead of piperazine, which may limit interactions with charged biological targets .
Comparative Data Table
Research Findings and Implications
- Antimicrobial Potential: The target’s –CF2Cl group may enhance membrane penetration compared to chloro or phenoxy analogues (), though direct activity data are lacking .
- Anti-inflammatory Activity : Compounds like 7-(4-methoxyphenyl)-triazolo[1,5-a]pyrimidin-5(4H)-one () showed 70.71% ear swelling inhibition, suggesting the target’s piperazine group could further modulate such effects .
- Metabolic Stability : The –CF2Cl substituent likely improves resistance to oxidative metabolism compared to –CF3 or –CH3 groups () .
Biological Activity
The compound 1-[7-(chlorodifluoromethyl)-5-[4-(trifluoromethyl)phenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-4-phenylpiperazine is a complex organic molecule with potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C20H11ClF5N3O2S
- Molecular Weight : 487.83 g/mol
- CAS Number : 685107-54-4
The biological activity of this compound is primarily attributed to its structural components, which include a triazolo-pyrimidine core and a phenylpiperazine moiety. These features are known to interact with various biological targets, including enzymes and receptors involved in neurotransmission and metabolic processes.
1. Antimycobacterial Activity
Recent studies have evaluated the antimycobacterial activity of related compounds. For instance, derivatives of the triazolo-pyrimidine structure exhibited significant activity against Mycobacterium tuberculosis (Mtb) strains. The minimum inhibitory concentration (MIC) values were determined to assess efficacy:
| Compound | MIC (mg/L) | Strain |
|---|---|---|
| Compound A | 0.5 | H37Rv |
| Compound B | 1.0 | Erdman |
| Rifampicin | 0.03 | H37Rv |
| Isoniazid | 0.016 | H37Rv |
These findings suggest that modifications to the triazolo-pyrimidine structure can enhance antimycobacterial activity .
2. Anticonvulsant Activity
Another area of research has focused on the anticonvulsant properties of phenylpiperazine derivatives. In animal models, certain compounds demonstrated protective effects against seizures induced by maximal electroshock (MES). The results indicated that:
- The highest anticonvulsant activity was observed with compounds containing fluorinated groups.
- Compounds showed varying degrees of protection based on their lipophilicity and structural modifications.
For example, a compound with a similar structure showed a protective effect at doses of 100 mg/kg and 300 mg/kg .
3. Antidiabetic Activity
The compound's structural analogs have also been tested for antidiabetic properties. In vitro assays demonstrated that certain derivatives inhibited alpha-amylase and PTP-1B enzymes, which are critical in carbohydrate metabolism:
| Concentration (μM/mL) | % Inhibition (Alpha-Amylase) |
|---|---|
| 500 | 78.85 |
| 250 | 73.08 |
| 125 | 68.90 |
| 62.5 | 62.28 |
| 31.25 | 58.47 |
The IC50 value for one such derivative was found to be significantly lower than that of standard drugs like acarbose, indicating promising antidiabetic potential .
Case Studies
Several case studies have highlighted the therapeutic potential of compounds related to This compound :
- Antimycobacterial Screening : A study assessed various derivatives against Mtb strains and found that specific modifications enhanced activity significantly.
- Anticonvulsant Efficacy : Research demonstrated that certain derivatives provided effective seizure protection in animal models, suggesting their potential as antiepileptic drugs.
- Diabetes Management : Compounds were shown to effectively inhibit key enzymes involved in glucose metabolism, presenting opportunities for developing new antidiabetic therapies.
Q & A
Basic: What synthetic strategies are optimal for constructing the triazolo[1,5-a]pyrimidine core in this compound?
Answer:
The triazolo[1,5-a]pyrimidine scaffold is typically synthesized via cyclization reactions. Key methods include:
- Condensation of α,β-unsaturated ketones with amines or hydrazines under acidic conditions (e.g., POCl₃ or HCOOH) to form fused heterocycles .
- Microwave-assisted synthesis for improved regioselectivity and reduced reaction time, as demonstrated in analogous triazolo-pyrimidine derivatives .
- Solvent optimization : Ethanol/water (1:1 v/v) mixtures enhance yield compared to molten-state reactions, though safety precautions for reagents like TMDP (trimethylenediphosphine) are critical .
Basic: How can researchers confirm the regiochemistry of substituents on the triazolo-pyrimidine ring?
Answer:
Regiochemical assignment requires a combination of:
- X-ray crystallography : Definitive structural confirmation, as shown in studies of related compounds (e.g., 5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine) .
- NMR analysis : Distinct chemical shifts for protons adjacent to electron-withdrawing groups (e.g., Cl, CF₃) and coupling patterns in - and -NMR .
- Computational modeling : DFT calculations to predict thermodynamic stability of regioisomers .
Basic: What are the solubility and stability challenges of this compound in biological assays?
Answer:
The compound’s poor aqueous solubility (due to hydrophobic trifluoromethyl and phenyl groups) can be mitigated by:
- Co-solvent systems : DMSO/PBS mixtures (≤1% DMSO) to prevent precipitation .
- Derivatization : Introducing polar groups (e.g., sulfonamides or piperazine modifications) without altering core pharmacophores, as seen in analogous pyrazolo-pyrimidines .
- Lyophilization : Storage as a stable lyophilized powder in inert atmospheres to prevent hydrolysis .
Advanced: How can researchers resolve contradictions in reported biological activity data for triazolo-pyrimidine derivatives?
Answer:
Contradictions often arise from assay variability or structural nuances. Strategies include:
- Comparative dose-response assays : Standardize IC₅₀ measurements across multiple cell lines (e.g., cancer vs. non-cancerous) to isolate target-specific effects .
- Metabolic stability profiling : Evaluate cytochrome P450 interactions to rule off-target effects, as fluorinated groups may alter metabolism .
- Structural analogs : Synthesize and test derivatives with incremental modifications (e.g., replacing Cl with Br) to correlate substituents with activity trends .
Advanced: What computational methods are effective for predicting binding modes of this compound to kinase targets?
Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite with crystal structures of kinase domains (e.g., EGFR or CDK2) to identify key interactions with the triazolo-pyrimidine core .
- MD simulations : Assess binding stability over 100-ns trajectories, focusing on π-π stacking with phenyl groups and hydrogen bonding via the piperazine nitrogen .
- Free-energy perturbation (FEP) : Quantify binding affinity changes upon trifluoromethyl substitution, leveraging force fields optimized for halogen bonds .
Advanced: How can regioselectivity issues in piperazine derivatization be controlled?
Answer:
Piperazine functionalization requires precise conditions:
- Protection/deprotection strategies : Use Boc-anhydride to temporarily block one nitrogen, ensuring mono-substitution at the desired position .
- Microwave irradiation : Enhance reaction specificity for N-alkylation over competing pathways, as shown in piperazine-containing triazole thiones .
- Catalytic systems : Pd-mediated cross-coupling for arylations, avoiding side reactions with chlorodifluoromethyl groups .
Advanced: What spectroscopic techniques are critical for characterizing degradation products under acidic conditions?
Answer:
- LC-HRMS : Identify degradation fragments (e.g., cleavage of the triazolo-pyrimidine ring) with ppm-level mass accuracy .
- 2D-NMR (COSY, HSQC) : Map structural changes in degraded samples, particularly for labile groups like chlorodifluoromethyl .
- XPS (X-ray photoelectron spectroscopy) : Detect surface oxidation or fluorine loss in solid-state degradation .
Basic: What safety protocols are recommended for handling chlorodifluoromethyl intermediates?
Answer:
- Ventilation : Use fume hoods with ≥100 ft/min face velocity to prevent inhalation of volatile byproducts (e.g., HCl, ClF) .
- Personal protective equipment (PPE) : Acid-resistant gloves (e.g., Viton®) and full-face shields during reactions involving POCl₃ or SOCl₂ .
- Waste disposal : Neutralize acidic waste with NaHCO₃ before disposal, as chlorinated byproducts may form toxic gases .
Advanced: How can researchers optimize reaction yields for large-scale synthesis?
Answer:
- Flow chemistry : Continuous flow systems reduce exothermic risks and improve mixing for multi-step reactions (e.g., cyclization + piperazine coupling) .
- DoE (Design of Experiments) : Optimize parameters (temperature, stoichiometry) using response surface methodology (RSM) .
- Catalyst recycling : Immobilize Pd catalysts on magnetic nanoparticles for Suzuki-Miyaura couplings, achieving >90% recovery .
Advanced: What strategies address discrepancies between computational predictions and experimental bioactivity?
Answer:
- Conformational sampling : Use enhanced sampling (e.g., metadynamics) to capture flexible regions (e.g., piperazine rotation) not modeled in static docking .
- Solvent correction : Apply implicit solvent models (e.g., GB/SA) to account for hydrophobic effects in binding pockets .
- Fragment-based screening : Identify auxiliary binding motifs (e.g., sulfonamides) to refine computational models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
